(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an amide linkage to a methylpentanoic acid moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,6-dichloropyridine-2-carboxylic acid and an appropriate amine (such as 2-amino-4-methylpentanoic acid) under dehydrating conditions to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structural similarity to natural amino acids makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine ring and the amide linkage may allow the compound to bind to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3,5-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
- (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-ethylpentanoic acid
- (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylhexanoic acid
Uniqueness
The uniqueness of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid lies in its specific substitution pattern on the pyridine ring and the presence of the methyl group on the pentanoic acid moiety
Properties
IUPAC Name |
(2S)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)5-8(12(18)19)15-11(17)10-7(13)3-4-9(14)16-10/h3-4,6,8H,5H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFKFMGONXSAN-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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